1,2-Propanediol-d8

Description

BenchChem offers high-quality 1,2-Propanediol-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propanediol-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

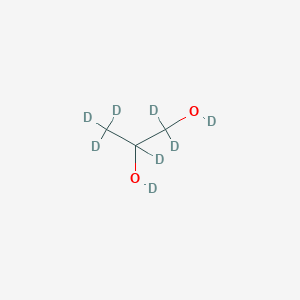

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,3,3-hexadeuterio-2,3-dideuteriooxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i1D3,2D2,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-INOGVRQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])O[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583832 | |

| Record name | (~2~H_6_)Propane-1,2-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80156-55-4 | |

| Record name | (~2~H_6_)Propane-1,2-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the chemical properties of 1,2-Propanediol-d8

An In-Depth Technical Guide to 1,2-Propanediol-d8

Abstract

1,2-Propanediol-d8 (Propylene glycol-d8) is the deuterated isotopologue of 1,2-Propanediol, a widely utilized organic compound. This guide provides a comprehensive overview of its chemical and physical properties, molecular characteristics, and primary applications for researchers, scientists, and drug development professionals. The inclusion of eight deuterium atoms creates a significant mass shift (M+8), making it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative mass spectrometry-based assays. This document details its physicochemical specifications, spectroscopic profile, principal applications in analytical workflows, and essential safety protocols.

Physicochemical Properties

1,2-Propanediol-d8 is a colorless, viscous liquid that is chemically stable under normal conditions.[1] The substitution of hydrogen with deuterium atoms results in a higher molecular weight and density compared to its non-deuterated counterpart, while other physical properties like boiling and melting points remain largely unchanged.[2][3] These properties make it physically similar to the analyte of interest in many applications, which is a critical attribute for an internal standard.

Table 1: Physicochemical Properties of 1,2-Propanediol-d8

| Property | Value | Source(s) |

| Chemical Formula | C₃D₈O₂ | [4] |

| Linear Formula | CD₃CD(OD)CD₂OD | [2] |

| Molecular Weight | 84.14 g/mol | [2][4] |

| CAS Number | 80156-55-4 | [2][4] |

| Appearance | Colorless Viscous Liquid | [3][5] |

| Density | 1.143 g/mL at 25 °C | [2] |

| Boiling Point | 187 °C | [2][6] |

| Melting Point | -60 °C | [2][6] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [5][7] |

| Refractive Index (n20/D) | 1.432 | [2][6] |

| Isotopic Purity | ≥98 atom % D | [2][8] |

| Chemical Purity | ≥98-99% | [2][8] |

| Solubility | Miscible with water and many organic solvents. | [3] |

Molecular Structure and Spectroscopic Profile

The defining characteristic of 1,2-Propanediol-d8 is the complete substitution of all eight hydrogen atoms with deuterium. This isotopic labeling is the foundation of its utility in analytical science.

Caption: Molecular structure of 1,2-Propanediol-d8.

Mass Spectrometry (MS)

In mass spectrometry, 1,2-Propanediol-d8 exhibits a molecular ion peak that is 8 mass units higher than its unlabeled analogue (M+8).[2] This distinct mass difference is critical for its use as an internal standard, as it allows for clear differentiation between the standard and the analyte in a co-injected sample, eliminating signal overlap while ensuring similar chromatographic and ionization behavior. The fragmentation pattern will be similar to the parent compound, with corresponding mass shifts in the fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR is used to confirm the absence of protons and verify isotopic purity, ²H (Deuterium) NMR would be the primary technique for structural confirmation. In ¹H NMR of a high-purity sample, the spectrum would ideally show minimal to no signals in the regions where protons would typically appear for propylene glycol. The chemical shifts for the non-deuterated form are well-documented, and their absence is a key quality indicator.[9][10][11][12] The presence of residual proton signals can be used to quantify the isotopic purity.

Infrared (IR) Spectroscopy

The IR spectrum of 1,2-Propanediol-d8 will differ significantly from standard 1,2-Propanediol, particularly in the C-H and O-H stretching regions. The C-D stretching vibrations appear at lower frequencies (approx. 2100-2250 cm⁻¹) compared to C-H stretches (approx. 2850-3000 cm⁻¹). Similarly, the O-D stretch will be shifted to a lower wavenumber (approx. 2400-2500 cm⁻¹) compared to the broad O-H stretch (approx. 3200-3600 cm⁻¹).

Core Applications in Research

The primary and most critical application of 1,2-Propanediol-d8 is as an internal standard (IS) for quantitative analysis using chromatography-mass spectrometry (GC-MS or LC-MS).[13][14]

The Role of an Internal Standard

In quantitative analytical chemistry, an IS is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., injection volume and ionization efficiency).

Why 1,2-Propanediol-d8 is an Ideal Internal Standard:

-

Co-elution: It has nearly identical chromatographic retention times to the non-labeled analyte, 1,2-Propanediol.

-

Similar Ionization Efficiency: It behaves almost identically to the analyte in the mass spectrometer's ion source.

-

Mass Differentiation: It is easily distinguished from the analyte by its higher mass.[2]

-

Low Natural Abundance: The heavy isotopes are not naturally present in samples, preventing background interference.

This methodology ensures that any sample-to-sample variability affects both the analyte and the internal standard equally. The final quantification is based on the ratio of the analyte signal to the internal standard signal, providing a highly accurate and precise measurement.[14]

Experimental Workflow: Quantification of 1,2-Propanediol in a Sample

The following diagram illustrates a typical workflow for using 1,2-Propanediol-d8 as an internal standard in an LC-MS/MS analysis.

Caption: Workflow for using 1,2-Propanediol-d8 as an IS.

Synthesis and Purity

Deuterated propanediol is typically synthesized from a suitable precursor via reduction using a deuterium source. The high isotopic purity (typically ≥98 atom % D) is crucial for its function as an internal standard, as it minimizes any contribution to the unlabeled analyte's mass channel.[2][8] Chemical purity is equally important to ensure that no other compounds interfere with the analysis.[8]

Safety and Handling

1,2-Propanediol-d8 shares a safety profile with its non-deuterated analogue, which is generally considered to have low toxicity.[1][5][15] However, standard laboratory safety practices should always be observed.

-

Handling: Wear protective gloves, clothing, and eye protection.[1][16] Use in a well-ventilated area.

-

Storage: Store in a cool, dry place in a tightly sealed container.[5] The compound is hygroscopic (absorbs moisture from the air).[5][16] It should be stored away from strong oxidizing agents.[5]

-

Hazards: It is a combustible liquid.[7] May cause mild skin and eye irritation.[16][17]

-

First Aid: In case of contact, rinse the affected area with plenty of water. If irritation persists or if ingested, seek medical advice.[1][16]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling the material.[1][5]

References

-

Safety Data Sheet - 1,2-Propanediol . Alfa Aesar. [Link]

-

1,2-Propanediol-d8, 98 atom % . SLS - Sigma-Aldrich. [Link]

-

R-(-)-1,2-propanediol . NIST WebBook. [Link]

-

1,2-PROPANEDIOL; EI-B; MS . MassBank. [Link]

-

Propane-1,2-diol . ChemBK. [Link]

-

1,2-Propanediol, diacetate . NIST WebBook. [Link]

-

1,2-Propanediol - Optional[1H NMR] - Spectrum . SpectraBase. [Link]

-

1,2-Propanediol, 3-methoxy- . NIST WebBook. [Link]

-

Figure S27. 1 H NMR spectra of 1,2-propanediol in D2O (upper layer) . ResearchGate. [Link]

-

(S)-(+)-1,2-Propanediol . NIST WebBook. [Link]

-

1H NMR spectra and conformations of propane-1,2-diol... . Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

1,2-Propanediol - Optional[1H NMR] - Chemical Shifts . SpectraBase. [Link]

-

NMR Chemical Shifts of Trace Impurities . Organometallics. [Link]

-

Propylene glycol . Wikipedia. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 1,2-丙二醇-d8 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. 1,2-Propanediol-d8 D 98atom 80156-55-4 [sigmaaldrich.com]

- 8. (±)-1,2-Propanediol-d8 | CAS 80156-55-4 | LGC Standards [lgcstandards.com]

- 9. (S)-(+)-1,2-Propanediol(4254-15-3) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Propylene glycol - Wikipedia [en.wikipedia.org]

- 16. 1 2-Propanediol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 17. isotope.com [isotope.com]

1,2-Propanediol-d8 CAS number and molecular weight

An In-Depth Technical Guide to 1,2-Propanediol-d8

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,2-Propanediol-d8, a deuterated stable isotope-labeled analog of 1,2-Propanediol. Designed for researchers, scientists, and drug development professionals, this document delves into the core properties, synthesis rationale, and critical applications of this compound, with a particular focus on its role in enhancing analytical accuracy.

Core Compound Identification

1,2-Propanediol-d8, also known as Propylene glycol-d8, is a form of 1,2-Propanediol where all eight hydrogen atoms have been replaced with their heavier isotope, deuterium. This isotopic substitution is fundamental to its primary applications in analytical chemistry.

| Identifier | Value |

| CAS Number | 80156-55-4[1][2][3] |

| Molecular Formula | C₃D₈O₂[1] |

| Linear Formula | CD₃CD(OD)CD₂OD[3][4] |

| Molecular Weight | 84.14 g/mol [1][3] |

| Synonyms | Propylene glycol-d8 |

| Unlabeled CAS Number | 57-55-6[2] |

Physicochemical Properties and Rationale for Use

The physical properties of 1,2-Propanediol-d8 are nearly identical to its non-deuterated counterpart, 1,2-Propanediol (propylene glycol), which is a viscous, colorless liquid with a faintly sweet taste[5]. This similarity in physicochemical behavior is the cornerstone of its utility as an internal standard. Because it behaves almost identically to the analyte during sample preparation and chromatographic separation, it can effectively compensate for variations in extraction efficiency, injection volume, and instrument response.

Table of Physical Properties:

| Property | Value |

| Melting Point | -60 °C[6] |

| Boiling Point | 187 °C |

| Density | 1.143 g/mL at 25 °C |

| Refractive Index | n20/D 1.432[6] |

| Flash Point | 107 °C (closed cup)[4] |

The key difference lies in its mass. The eight deuterium atoms give it a distinct mass shift (M+8) compared to the natural compound[6]. This mass difference allows it to be easily distinguished from the non-labeled analyte by a mass spectrometer, without significantly altering its chemical properties.

Synthesis and Isotopic Purity

While specific, detailed synthesis routes for 1,2-Propanediol-d8 are proprietary to manufacturers, the general principle involves multi-step chemical synthesis starting from deuterated precursors. The synthesis of the non-deuterated backbone, 1,2-propanediol, can be achieved through methods such as the hydrogenation of glycerin or the reaction of propene with hydrogen peroxide[7][8]. For the deuterated analog, similar chemical pathways are employed, but with deuterium-labeled starting materials and reagents.

A critical quality attribute for 1,2-Propanediol-d8 is its isotopic purity, which is typically specified as "atom % D". A high isotopic purity (e.g., 98 atom % D) is essential to minimize any contribution from partially labeled or unlabeled species to the analyte's mass spectrometric signal, thereby ensuring the accuracy of quantification[6].

Principle Application: Internal Standard in Quantitative Analysis

The primary and most critical application of 1,2-Propanediol-d8 is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[9][10][11].

The Rationale for Using a SIL-IS

In complex matrices such as biological fluids, food samples, or pharmaceutical formulations, quantitative analysis is often hampered by matrix effects and variability in sample preparation[10]. A SIL-IS is considered the "gold standard" for internal standards because it co-elutes with the analyte and experiences the same ionization suppression or enhancement, effectively normalizing the analytical signal and correcting for these variations[10].

Experimental Workflow: Quantification of 1,2-Propanediol in a Biological Matrix

The following protocol outlines a generalized workflow for the quantification of 1,2-Propanediol in a plasma sample using 1,2-Propanediol-d8 as an internal standard.

Protocol:

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of a known concentration of 1,2-Propanediol-d8 solution (the internal standard).

-

Vortex briefly to mix.

-

Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

Extraction:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

The extract can be further concentrated by evaporation under a gentle stream of nitrogen if necessary.

-

Reconstitute the residue in a suitable solvent for injection into the GC-MS system.

-

-

GC-MS Analysis:

-

Inject an aliquot of the prepared sample into the GC-MS.

-

The gas chromatograph separates the 1,2-Propanediol and 1,2-Propanediol-d8 from other matrix components.

-

The mass spectrometer detects and quantifies the ions corresponding to the analyte and the internal standard.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the analyte (1,2-Propanediol) to the peak area of the internal standard (1,2-Propanediol-d8).

-

Quantify the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Visualization of the Analytical Workflow

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Applications in Drug Development

In the field of drug development, 1,2-propanediol is a widely used excipient in various formulations, including oral, topical, and injectable preparations[5]. The ability to accurately quantify its concentration is crucial for:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion of 1,2-propanediol when it is used as a vehicle in drug formulations.

-

Formulation Development: Ensuring the correct concentration and stability of 1,2-propanediol in the final drug product.

-

Toxicology Studies: Assessing the exposure levels of 1,2-propanediol in preclinical safety studies.

The use of 1,2-Propanediol-d8 in these studies ensures the generation of reliable and accurate data, which is a fundamental requirement for regulatory submissions.

Conclusion

1,2-Propanediol-d8 is an indispensable tool for researchers and scientists in analytical chemistry and drug development. Its properties as a stable isotope-labeled internal standard allow for highly accurate and precise quantification of 1,2-propanediol in complex matrices. By compensating for analytical variability, it enhances the reliability and integrity of experimental data, supporting robust method validation and facilitating critical decision-making throughout the research and development pipeline.

References

-

Scientific Laboratory Supplies. (n.d.). 1,2-Propanediol-d8, 98 atom %. Retrieved from [Link]

-

PubChem. (n.d.). R-(-)-1,2-Propanediol. Retrieved from [Link]

-

NIST. (n.d.). (S)-(+)-1,2-Propanediol. Retrieved from [Link]

- Desrochers, J., et al. (1993). Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry.

-

Wikipedia. (n.d.). Propylene glycol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of (S)-(+)-1,2-Propanediol. Retrieved from [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). Procedure for the synthesis of 1,2-propanediol.

- International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol.

- Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study.

- Li, Z., et al. (2015). Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain. Biotechnology and Bioengineering.

- Google Patents. (n.d.). Process for preparing 1,2-propanediol from propene and hydrogen peroxide.

Sources

- 1. scbt.com [scbt.com]

- 2. (±)-1,2-Propanediol-d8 | CAS 80156-55-4 | LGC Standards [lgcstandards.com]

- 3. 1,2-Propanediol-d8 D 98atom 80156-55-4 [sigmaaldrich.com]

- 4. 1,2-丙二醇-d8 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. Propylene glycol - Wikipedia [en.wikipedia.org]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. EP1889825A1 - Procedure for the synthesis of 1,2-propanediol - Google Patents [patents.google.com]

- 8. TW201731805A - Process for preparing 1,2-propanediol from propene and hydrogen peroxide - Google Patents [patents.google.com]

- 9. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Characteristics of Deuterated Propylene Glycol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuteration in Propylene Glycol

Propylene glycol (PG), a viscous, colorless liquid with the chemical formula C₃H₈O₂, is a widely utilized excipient in the pharmaceutical, food, and cosmetics industries.[1][2] Its utility stems from its properties as a solvent, humectant, and preservative.[2] The substitution of hydrogen atoms with their heavier isotope, deuterium (²H or D), yields deuterated propylene glycol (PG-d8), a molecule with identical chemical structure but a greater molecular weight. This isotopic substitution, while seemingly minor, imparts subtle yet significant changes to the physical characteristics of the molecule.[3] These alterations can be of paramount importance in various research and development applications, including drug metabolism and pharmacokinetic (DMPK) studies, where deuterated standards are essential for mass spectrometry-based quantification, and in the stabilization of drug formulations. Understanding the physical nuances of deuterated propylene glycol is therefore critical for its effective application.

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated propylene glycol, offering a comparative analysis with its non-deuterated counterpart. We will delve into the scientific principles governing the observed differences and detail the experimental methodologies employed to determine these properties, thereby providing a robust framework for researchers and drug development professionals.

Molecular Profile: Propylene Glycol vs. Deuterated Propylene Glycol

The fundamental difference between propylene glycol and its deuterated analogue lies in their isotopic composition. In propylene glycol-d8 (1,2-Propanediol-d8), all eight hydrogen atoms are replaced with deuterium atoms.

Molecular Structure of Propylene Glycol (C₃H₈O₂) and Deuterated Propylene Glycol (C₃D₈O₂)

Caption: Ball-and-stick models of propylene glycol and deuterated propylene glycol.

Comparative Analysis of Physical Properties

The substitution of hydrogen with deuterium leads to measurable differences in the macroscopic physical properties of propylene glycol. The following table summarizes the key physical characteristics for both compounds.

| Physical Property | Propylene Glycol | Deuterated Propylene Glycol (PG-d8) |

| Molecular Weight ( g/mol ) | 76.09[4] | 84.14[5] |

| Density (g/mL) | 1.036 at 25 °C[4] | 1.143 at 25 °C[5] |

| Boiling Point (°C) | 188.2[1] | 187[5] |

| Melting Point (°C) | -59[1] | -60[5] |

| Refractive Index (n20/D) | ~1.432[6] | 1.432[5] |

| Viscosity (cP) | 56.0 at 20 °C[7] | No direct data found; expected to be higher |

Causality and Scientific Rationale: The Isotope Effect

The observed differences in the physical properties of propylene glycol and its deuterated counterpart are a direct consequence of the kinetic isotope effect .[3] This effect arises from the mass difference between hydrogen and deuterium, which influences the vibrational energy of the covalent bonds.

-

Density: The most pronounced difference is in the density. With a molecular weight approximately 10.6% greater than standard propylene glycol, it is intuitive that deuterated propylene glycol would exhibit a higher density.[4][5] This is confirmed by experimental data, with PG-d8 being significantly denser.[5]

-

Boiling and Melting Points: The boiling and melting points are influenced by the strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions. Deuterium forms slightly stronger hydrogen bonds than protium (hydrogen-1). This is because the greater mass of deuterium leads to a lower zero-point vibrational energy in the O-D bond compared to the O-H bond, resulting in a slightly shorter and stronger bond.[8] Consequently, more energy is required to overcome these intermolecular forces, which would theoretically lead to a higher boiling point. However, the available data shows a slightly lower boiling point for the deuterated form, which could be attributed to experimental variations or other contributing factors.[1][5] The melting points are very similar, suggesting the changes in intermolecular forces have a less pronounced effect on the solid-liquid phase transition.[1][5]

-

Refractive Index: The refractive index is related to the polarizability of the molecule's electron cloud. While isotopic substitution primarily affects the nucleus, it can have a minor influence on the electron distribution. The available data suggests that the refractive index of propylene glycol and its deuterated form are very similar.[5][6]

Logical Relationship between Deuteration and Physical Property Changes

Caption: The causal pathway from deuteration to altered physical properties.

Experimental Methodologies for Physical Property Determination

The accurate determination of the physical properties of liquids like deuterated propylene glycol relies on well-established experimental techniques. The choice of method is dictated by the property being measured and the required precision.

Protocol for Density Measurement

The density of a liquid can be determined using a pycnometer or a digital density meter.

Method: Pycnometry

-

Calibration: The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured again (m₂). The volume of the pycnometer (V) can then be calculated.

-

Sample Measurement: The pycnometer is emptied, cleaned, dried, and filled with the sample liquid (deuterated propylene glycol) at the same temperature. Its mass is then measured (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = (m₃ - m₁) / V

Rationale: This gravimetric method is highly accurate and relies on the precise measurement of mass and a well-defined volume. Temperature control is critical as density is temperature-dependent.

Protocol for Viscosity Measurement

The viscosity of a liquid can be measured using various types of viscometers, such as a capillary viscometer or a rotational viscometer.

Method: Capillary Viscometry (Ostwald Viscometer)

-

Calibration: The viscometer is filled with a known volume of a reference liquid with a known viscosity. The time it takes for the liquid to flow between two marked points under the influence of gravity is measured.

-

Sample Measurement: The viscometer is cleaned, dried, and the same volume of the sample liquid is introduced. The flow time between the same two marks is measured.

-

Calculation: The viscosity of the sample (η_sample) is calculated using the Poiseuille's law, often in a comparative form: η_sample / η_ref = (ρ_sample * t_sample) / (ρ_ref * t_ref) where η is the viscosity, ρ is the density, and t is the flow time.

Rationale: This method is based on the principle that the time taken for a fixed volume of liquid to flow through a capillary is proportional to its viscosity. It is a simple and accurate method for Newtonian fluids.

Protocol for Refractive Index Measurement

The refractive index is typically measured using a refractometer.

Method: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the sample liquid are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs of the eyepiece. The refractive index is then read directly from the instrument's scale.

Rationale: This method is based on the principle of measuring the critical angle of total internal reflection of light as it passes from the prism into the liquid sample.

Experimental Workflow for Physical Property Determination

Caption: A generalized workflow for the experimental determination of key physical properties.

Conclusion and Future Perspectives

The deuteration of propylene glycol results in a molecule with distinct physical properties, most notably a higher density and an expected increase in viscosity. These changes are primarily driven by the increased molecular mass and the strengthening of intermolecular forces due to the kinetic isotope effect. While supplier data provides valuable reference points, there is a clear need for comprehensive, peer-reviewed studies that directly compare the physical properties of deuterated and non-deuterated propylene glycol under identical experimental conditions. Such research would provide a more robust dataset for scientists and engineers working with these compounds. As the applications of deuterated molecules in pharmaceutical and materials science continue to expand, a thorough understanding of their fundamental physical characteristics will become increasingly crucial for the design and optimization of novel products and processes.

References

-

Wikipedia. (n.d.). Propylene glycol. Retrieved January 14, 2026, from [Link]

-

Univar Solutions. (n.d.). Propylene Glycol Industrial. Retrieved January 14, 2026, from [Link]

-

Britannica. (2025, November 21). Propylene glycol. Retrieved January 14, 2026, from [Link]

-

Fiveable. (n.d.). Isotope Effects Definition. Retrieved January 14, 2026, from [Link]

-

CAS. (n.d.). (±)-Propylene glycol. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Summary of selected physical/chemical properties of the propylene glycol substances. Retrieved January 14, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). CHEMICAL AND PHYSICAL INFORMATION. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Propylene Glycol. Retrieved January 14, 2026, from [Link]

-

Monument Chemical. (n.d.). Propylene Glycol (PG). Retrieved January 14, 2026, from [Link]

-

REMPEC. (2020, December 11). PROPYLENE GLYCOL. Retrieved January 14, 2026, from [Link]

-

RefractiveIndex.INFO. (n.d.). Refractive index of C3H6(OH)2 (Propylene glycol) - Otanicar. Retrieved January 14, 2026, from [Link]

-

KasperCalc. (n.d.). Propylene Gylcol Density. Retrieved January 14, 2026, from [Link]

-

FORU Chemtech. (n.d.). Propylene glycol,99.5%,USP standard. Retrieved January 14, 2026, from [Link]

-

Dynalene. (n.d.). Dynalene Propylene Glycol Series. Retrieved January 14, 2026, from [Link]

-

Carpemar. (n.d.). Propylene Glycol Industrial Grade. Retrieved January 14, 2026, from [Link]

-

YouTube. (2025, February 8). What Is Isotope Effect In Organic Chemistry? Retrieved January 14, 2026, from [Link]

-

Measurement of surface tension by Stalagmometric (drop) method. (n.d.). Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Refractive index of propylene glycol versus wavelength and temperature.... Retrieved January 14, 2026, from [Link]

-

StudyGuides.com. (n.d.). Isotope Effects – Study Guide. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, April 12). Non-Covalent Isotope Effects. Retrieved January 14, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propylene Glycol (CAS 57-55-6). Retrieved January 14, 2026, from [Link]

-

Collection of Physics Experiments. (2018, July 5). Measurement of Surface Tension of Liquid. Retrieved January 14, 2026, from [Link]

-

Using Physical Properties to Identify an Unknown Liquid. (n.d.). Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (2024, December 17). Impact of H/D isotopic effects on the physical properties of materials. Retrieved January 14, 2026, from [Link]

-

Study.com. (2021, July 6). How to Identify Important Physical Properties of Liquids. Retrieved January 14, 2026, from [Link]

-

YouTube. (2020, May 27). Experiment 3 Identification of an Unknown Liquid. Retrieved January 14, 2026, from [Link]

-

Sciencemadness Wiki. (2023, November 18). Propylene glycol. Retrieved January 14, 2026, from [Link]

-

ECSA Chemicals. (2023, May 24). Propylene Glycol. Retrieved January 14, 2026, from [Link]

-

ChemSupply Australia. (2023, April 15). Safety Data Sheet PROPYLENE GLYCOL. Retrieved January 14, 2026, from [Link]

-

Solvet. (2020, March 16). safety data sheet propylene glycol. Retrieved January 14, 2026, from [Link]

Sources

- 1. Propylene glycol - Wikipedia [en.wikipedia.org]

- 2. Propylene glycol | 57-55-6 [chemicalbook.com]

- 3. fiveable.me [fiveable.me]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 1,2-Propanediol-d8 D 98atom 80156-55-4 [sigmaaldrich.com]

- 6. 57-55-6 CAS MSDS (Propylene glycol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. monumentchemical.com [monumentchemical.com]

- 8. studyguides.com [studyguides.com]

A Technical Guide to 1,2-Propanediol-d8: Applications in Pharmaceutical Research and Development

This guide provides an in-depth exploration of 1,2-Propanediol-d8, a deuterated analog of propylene glycol, for researchers, scientists, and drug development professionals. Moving beyond a simple datasheet, this document elucidates the practical applications, methodological considerations, and the scientific rationale behind its use in modern pharmaceutical science.

Introduction: The Significance of Isotopic Labeling in Drug Development

In the landscape of pharmaceutical research, stable isotope-labeled compounds are indispensable tools that provide unparalleled insights into the metabolic fate and pharmacokinetic profiles of drug candidates.[1] Deuterium (²H), a stable, non-radioactive isotope of hydrogen, has emerged as a key player in this field.[1] The substitution of hydrogen with deuterium atoms in a molecule, a process known as deuteration, offers a subtle yet powerful modification. This alteration, while minimally impacting the compound's chemical properties, creates a significant mass shift that is readily detectable by mass spectrometry.[2] This characteristic is the cornerstone of its utility in a variety of applications, from quantitative bioanalysis to metabolic tracing.[1]

1,2-Propanediol-d8, the deuterated form of 1,2-propanediol (propylene glycol), is a prime example of such a tool. Propylene glycol is a widely used excipient in pharmaceutical formulations, making the understanding of its own and its potential interactions' metabolic fate crucial.[3] This guide will delve into the specific attributes of 1,2-Propanediol-d8, its chemical identity, and its critical roles in enhancing the precision and accuracy of analytical methodologies in drug development.

Chemical Identity and Physicochemical Properties of 1,2-Propanediol-d8

A thorough understanding of the chemical and physical characteristics of 1,2-Propanediol-d8 is fundamental to its effective application.

Synonyms and Nomenclature

To ensure clarity and facilitate literature searches, a comprehensive list of synonyms for 1,2-Propanediol-d8 is provided below:

-

Propylene glycol-d8

-

(±)-1,2-Propanediol-d8

-

1,2-Propane-1,1,2,3,3,3-d6-diol-d2

-

Propylene-d8 glycol

-

CD₃CD(OD)CD₂OD

Chemical Structure

The structure of 1,2-Propanediol-d8 is identical to that of 1,2-propanediol, with the exception of the substitution of all eight hydrogen atoms with deuterium.

Caption: Chemical structure of 1,2-Propanediol-d8.

Physicochemical Data

The key physicochemical properties of 1,2-Propanediol-d8 are summarized in the table below. These properties are nearly identical to its non-deuterated counterpart, which is a critical factor for its use as an internal standard.[2]

| Property | Value | Source |

| CAS Number | 80156-55-4 | |

| Molecular Formula | C₃D₈O₂ | |

| Molecular Weight | 84.14 g/mol | |

| Boiling Point | 187 °C (lit.) | |

| Melting Point | -60 °C (lit.) | |

| Density | 1.143 g/mL at 25 °C | |

| Refractive Index | n20/D 1.432 (lit.) | |

| Isotopic Purity | ≥98 atom % D |

Core Applications in Pharmaceutical Research

The primary utility of 1,2-Propanediol-d8 in a research and drug development setting is centered on its application as a stable isotope-labeled internal standard for quantitative mass spectrometry and as a metabolic tracer.

Gold Standard Internal Standard in Quantitative Mass Spectrometry

The Causality Behind the Choice: Quantitative analysis of small molecules in complex biological matrices (e.g., plasma, urine, tissue homogenates) by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) is prone to variability.[4] This variability can arise from sample preparation steps (extraction, derivatization), matrix effects (ion suppression or enhancement), and instrument fluctuations.[4] The use of a stable isotope-labeled internal standard, such as 1,2-Propanediol-d8, is considered the gold standard to correct for these variations.[4] Because its physicochemical properties are nearly identical to the analyte (1,2-propanediol), it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects.[5] Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard.[2] This allows for highly accurate and precise quantification based on the ratio of the analyte's signal to the internal standard's signal.[4]

Caption: A typical experimental workflow for the use of 1,2-Propanediol-d8 as an internal standard in a quantitative bioanalytical method.

Experimental Protocol: Quantification of 1,2-Propanediol in Plasma using GC-MS with 1,2-Propanediol-d8 as an Internal Standard

This protocol is adapted from methodologies described for the analysis of small glycols in biological fluids.[6][7]

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of 1,2-propanediol in methanol.

-

Prepare a 1 mg/mL stock solution of 1,2-Propanediol-d8 in methanol.

-

From the stock solutions, prepare a series of calibration standards of 1,2-propanediol in blank plasma.

-

Prepare a working internal standard solution of 1,2-Propanediol-d8 at an appropriate concentration in methanol.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the 1,2-Propanediol-d8 working solution.

-

Vortex briefly to mix.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

-

Derivatization (for GC-MS):

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the tube tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Use a suitable capillary column (e.g., DB-5MS).

-

Injection: Inject 1 µL of the derivatized sample.

-

Oven Program: Develop a temperature gradient to separate the analytes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for the characteristic ions of the derivatized 1,2-propanediol and 1,2-Propanediol-d8.

-

-

Data Analysis:

-

Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calculate the peak area ratio of 1,2-propanediol to 1,2-Propanediol-d8.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of 1,2-propanediol in the unknown samples from the calibration curve.

-

Tracer in Metabolic and Pharmacokinetic Studies

The Rationale for Isotopic Tracing: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is a cornerstone of drug development.[8] Stable isotope tracers, like 1,2-Propanediol-d8, allow for the differentiation of the exogenously administered compound from the endogenous pool.[8] This is particularly useful for compounds that are also present naturally in the body. By administering a known dose of the labeled compound, researchers can track its metabolic fate, identify metabolites, and determine pharmacokinetic parameters with high precision.[1] The stronger carbon-deuterium bond can sometimes lead to a slower rate of metabolism (a phenomenon known as the kinetic isotope effect), which can also be exploited to study metabolic pathways.[5]

The metabolic pathway of 1,2-propanediol typically involves its conversion to lactate and then pyruvate, which can enter the citric acid cycle.[9]

Sources

- 1. metsol.com [metsol.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 1,2-Propanediol-d8 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Propanediol-d8, also known as propylene glycol-d8, is a deuterated form of 1,2-propanediol where eight hydrogen atoms have been replaced with deuterium.[1] This isotopic labeling makes it a valuable tool in a variety of scientific applications, particularly in pharmaceutical research and development. Its use as an internal standard in mass spectrometry-based bioanalytical assays, for example, allows for precise quantification of its non-deuterated counterpart in complex biological matrices. While 1,2-propanediol is generally considered to have low toxicity, the safe handling of its deuterated analogue in a laboratory setting necessitates a thorough understanding of its properties and adherence to established safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of 1,2-Propanediol-d8, grounded in authoritative safety data and best laboratory practices.

Part 1: Chemical and Physical Properties

A fundamental aspect of safe laboratory practice is a comprehensive understanding of the chemical and physical properties of the substances being handled. This knowledge informs risk assessment, proper storage, and appropriate emergency response. The properties of 1,2-Propanediol-d8 are largely similar to its non-deuterated form, with slight variations due to the isotopic substitution.

| Property | Value |

| CAS Number | 80156-55-4[1] |

| Molecular Formula | C₃D₈O₂[1] |

| Molecular Weight | 84.14 g/mol [1] |

| Appearance | Colorless, viscous liquid[2][3] |

| Odor | Nearly odorless[2][3] |

| Boiling Point | 187 °C (369 °F)[4] |

| Melting Point | -60 °C (-76 °F)[5] |

| Flash Point | 107 °C (224.6 °F) - closed cup[2] |

| Density | 1.143 g/mL at 25 °C |

| Solubility | Miscible with water and many organic solvents[3] |

| Hygroscopicity | Hygroscopic[2][3] |

Part 2: Hazard Identification and Toxicological Profile

Based on available safety data, 1,2-Propanediol is not classified as a hazardous substance or mixture. However, it is crucial to recognize that even substances with low toxicity can pose risks under certain conditions.

Acute Toxicity:

-

Oral: The oral LD50 in rats is 20,000 mg/kg, indicating very low acute oral toxicity.[4][6]

-

Dermal: The dermal LD50 in rabbits is greater than 2,000 mg/kg.[7]

-

Inhalation: Prolonged inhalation may be harmful.[8]

Irritation:

-

Skin: May cause mild skin irritation upon prolonged or repeated contact.[3][9]

-

Eyes: May cause eye irritation, characterized by redness and tearing.[3][9]

Chronic Exposure and Other Health Effects:

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or OSHA.[6]

-

Mutagenicity: Not classified as a germ cell mutagenic.[7]

-

Reproductive Toxicity: Not classified as a reproductive toxicant.[7]

-

Sensitization: Not known to be a sensitizer.[2]

Part 3: Exposure Controls and Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is the implementation of effective exposure controls, which includes a combination of engineering controls, administrative controls, and the use of appropriate Personal Protective Equipment (PPE).

Engineering Controls

-

Ventilation: Work with 1,2-Propanediol-d8 should be conducted in a well-ventilated area.[10] A laboratory fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.

-

Eye Wash Stations and Safety Showers: Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any area where 1,2-Propanediol-d8 is handled.[4][6]

Personal Protective Equipment (PPE)

The selection of PPE is critical for minimizing direct contact with the chemical.

Caption: Recommended PPE for handling 1,2-Propanediol-d8.

-

Eye Protection: Always wear safety glasses with side shields or chemical splash goggles that meet appropriate government standards such as NIOSH (US) or EN 166 (EU).[4][6]

-

Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[7] Nitrile or neoprene gloves are generally recommended.[9] It is crucial to inspect gloves for any signs of degradation before use and to follow proper glove removal techniques to avoid skin contact.[6]

-

Skin and Body Protection: A standard laboratory coat should be worn to protect street clothing and minimize skin exposure.[11] Ensure the lab coat is buttoned.[11]

-

Respiratory Protection: Under normal conditions of use with adequate ventilation, respiratory protection is not typically required.[6] However, if there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator should be used.[6][11]

Part 4: Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to prevent accidents and maintain the integrity of the chemical.

Handling

-

Avoid contact with skin and eyes.[6]

-

Avoid inhalation of vapor or mist.[6]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6][10]

-

Use in a well-ventilated area.[10]

-

Keep containers tightly closed when not in use.[3]

Storage

-

Keep containers tightly sealed to prevent moisture absorption, as the substance is hygroscopic.[2][3]

-

Store away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[3][7]

-

Protect from direct sunlight and other sources of UV light.[12]

Caption: Key storage requirements for 1,2-Propanediol-d8.

Part 5: Accidental Release Measures and First Aid

Prompt and appropriate action in the event of a spill or exposure is critical to mitigating potential harm.

Accidental Release Measures

-

Small Spills:

-

Ensure adequate ventilation.[6]

-

Wear appropriate PPE (gloves, eye protection, lab coat).

-

Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[8]

-

Place the absorbed material into a suitable, labeled container for disposal.[3]

-

Clean the spill area thoroughly with soap and water.[8]

-

-

Large Spills:

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do.[3][6] If eye irritation persists, seek medical attention.[3]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water for 15-20 minutes.[6] If skin irritation occurs, seek medical advice.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms appear.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] If the person is conscious, have them drink one or two glasses of water. Seek medical attention if you feel unwell.[3]

Part 6: Fire-Fighting Measures

1,2-Propanediol-d8 is a combustible liquid.[3]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][11]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may spread the fire.[7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[7][13]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[8]

Part 7: Disposal Considerations

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

-

Waste Characterization: While 1,2-Propanediol is not typically classified as a hazardous waste, it is the responsibility of the waste generator to determine the proper classification.[14]

-

Disposal Method:

-

Do not dispose of down the drain or into the environment.[15]

-

Collect waste in a suitable, labeled, and tightly closed container.[15][16]

-

Dispose of the waste through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[8][9]

-

Empty containers may retain product residue and should be disposed of in the same manner as the chemical.[8]

-

Conclusion

1,2-Propanediol-d8 is a valuable tool in scientific research, and its safe use is paramount. By understanding its properties, implementing appropriate exposure controls, and adhering to established handling, storage, and disposal procedures, researchers can minimize risks and maintain a safe laboratory environment. This guide serves as a comprehensive resource to support the responsible use of this important deuterated compound.

References

-

Safety Data Sheet. (2015, March 27). 1,2-Propanediol. Fisher Scientific.

-

Safety Data Sheet. 1,2-Propanediol. Carl ROTH.

-

1,2-Propanediol-d8 98 atom % D. Sigma-Aldrich.

-

1,2-Propanediol-d8 98 atom % D Safety Information. Sigma-Aldrich.

-

Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.

-

Safety Data Sheet. (2014, June 16). 1,2-Propanediol. Alfa Aesar.

-

(±)-1,2-Propanediol-d8. LGC Standards.

-

1,2-Propanediol-d8. Santa Cruz Biotechnology.

-

Personal Protective Equipment. U.S. Environmental Protection Agency.

-

Personal Protective Equipment (PPE). CHEMM.

-

Safety Data Sheet. (2015, July 17). 1,2-Propanediol. Fisher Scientific.

-

SAFETY DATA SHEET. (2025, December 18). 1,2-propanediol. Sigma-Aldrich.

-

1,2-Propanediol-d8, 98 atom %. SLS - Scientific Laboratory Supplies.

-

(±)-1,2-Propanediol-d8. LGC Standards.

-

1 2-Propanediol SDS (Safety Data Sheet). (2015, April 1). Flinn Scientific.

-

SAFETY DATA SHEET. (2023, September 21). 1,2-Propanediol. Fisher Scientific.

-

Safety Data Sheet. 1,2-Propanediol. Carl ROTH.

-

Safety Data Sheet. Propylene Glycol.

-

Safety Data Sheet (SDS) 1 2-Propanediol. Flinn Scientific.

-

Propylene Glycol Safety Data Sheet. Consolidated Chemical & Solvents.

-

Propylene Glycol USP Grade Safety Data Sheet. Sydney Solvents.

-

Dow Propylene Glycol USP/EP (PG USP/EP) Shelf Life. (2015, June 29). Ingredi.

-

Handle, Store and Safely Dispose of Used Propylene and Ethylene Glycol. Go Glycol Pros.

-

Safety data sheet. 1,2-Propanediol. Carl ROTH.

-

EWG Skin Deep® | What is PROPANEDIOL. Environmental Working Group.

-

Dispose of Hazardous Waste. (2024, June 3). Ohio Environmental Protection Agency.

-

Hazardous Waste Generator Requirements. Department of Toxic Substances Control.

-

EPA Hazardous Waste Codes. UGA Environmental Safety Division.

-

EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.

-

Hazardous Waste. (2021, July 12). Ohio Environmental Protection Agency.

Sources

- 1. scbt.com [scbt.com]

- 2. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 3. 1 2-Propanediol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. fishersci.com [fishersci.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. westlake.com [westlake.com]

- 9. cvear.com [cvear.com]

- 10. sydneysolvents.com.au [sydneysolvents.com.au]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 12. ingredi.com [ingredi.com]

- 13. carlroth.com [carlroth.com]

- 14. Hazardous Waste [epa.ohio.gov]

- 15. goglycolpros.com [goglycolpros.com]

- 16. dtsc.ca.gov [dtsc.ca.gov]

A Technical Guide to 1,2-Propanediol-d8: Sourcing, Purity, and Applications for the Modern Laboratory

For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount. This guide provides an in-depth technical overview of 1,2-Propanediol-d8 (CAS No. 80156-55-4), a deuterated analog of propylene glycol. We will explore its commercial availability, delve into the nuances of its chemical and isotopic purity, and discuss its critical applications in the laboratory.

The Role of Deuterated Standards in Analytical Sciences

Deuterated compounds, such as 1,2-Propanediol-d8, are indispensable tools in modern analytical chemistry. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope, imparts a mass shift that is easily detectable by mass spectrometry (MS) without significantly altering the chemical properties of the molecule. This unique characteristic makes them ideal for use as internal standards in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

The primary function of a deuterated internal standard is to correct for variations that can occur during sample preparation, injection, and analysis. Because the deuterated standard behaves almost identically to its non-deuterated counterpart (the analyte), any loss or variation in signal experienced by the analyte will be mirrored by the internal standard. This allows for highly accurate and precise quantification, even in complex biological matrices.

Commercial Sourcing of 1,2-Propanediol-d8

1,2-Propanediol-d8 is readily available from several reputable suppliers of stable isotope-labeled compounds. When selecting a supplier, it is crucial to consider not only the cost but also the stated purity, the quality of the accompanying documentation (such as the Certificate of Analysis), and the supplier's reputation for consistency.

Below is a comparative table of major commercial suppliers and their typical specifications for 1,2-Propanediol-d8:

| Supplier | Typical Isotopic Purity (atom % D) | Typical Chemical Purity | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | 98 | ≥99% | 5 g |

| LGC Standards | 98 | min 98% | 0.5 g, 1 g |

| Cambridge Isotope Laboratories, Inc. | 98 | 98% | 1 g, 5 g |

| CDN Isotopes | 98 | Not specified, high purity | Various |

| Santa Cruz Biotechnology, Inc. | Not specified | Not specified | Various |

| Toronto Research Chemicals | Not specified | Not specified | Custom synthesis available |

Note: Specifications and availability are subject to change. It is always recommended to consult the supplier's website and Certificate of Analysis for the most current information.

Understanding and Verifying Purity: A Two-Fold Approach

The utility of 1,2-Propanediol-d8 is directly dependent on its purity. There are two critical aspects of purity to consider: chemical purity and isotopic purity .

Chemical Purity

Chemical purity refers to the percentage of the compound that is 1,2-Propanediol, irrespective of its isotopic composition. Impurities can be residual starting materials from the synthesis, byproducts, or degradation products. These impurities can interfere with the analysis by co-eluting with the analyte or the internal standard, leading to inaccurate quantification.

Verification of Chemical Purity:

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for determining the chemical purity of volatile compounds like 1,2-Propanediol-d8.

Experimental Protocol: GC-MS for Chemical Purity of 1,2-Propanediol-d8

-

Sample Preparation: Prepare a solution of 1,2-Propanediol-d8 in a high-purity solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

GC-MS System:

-

Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Split/splitless injector at 250°C.

-

Oven Program: Start at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 30-200.

-

-

Data Analysis: The chemical purity is determined by integrating the peak area of 1,2-Propanediol-d8 and dividing it by the total area of all peaks in the chromatogram.

Isotopic Purity

Isotopic purity, often expressed as "atom percent deuterium (atom % D)," refers to the percentage of deuterium atoms at the labeled positions. For 1,2-Propanediol-d8 (CD₃CD(OD)CD₂OD), there are eight positions where deuterium should be present. An isotopic purity of 98 atom % D indicates that, on average, 98% of the hydrogen isotopes at these eight positions are deuterium.

Isotopic impurities, which are molecules with fewer than the expected number of deuterium atoms (e.g., d7, d6), can interfere with quantitative analysis. If the mass of an isotopic impurity is the same as the analyte being measured, it will artificially inflate the analyte's signal, leading to inaccurate results.

Verification of Isotopic Purity:

Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry are the primary techniques for determining isotopic purity.

Experimental Protocol: NMR for Isotopic Purity of 1,2-Propanediol-d8

-

Sample Preparation: Dissolve a precisely weighed amount of 1,2-Propanediol-d8 in a suitable NMR solvent that does not contain deuterium, such as chloroform (CHCl₃) or dimethyl sulfoxide (DMSO). Add a known amount of a high-purity internal standard with a distinct NMR signal (e.g., maleic acid).

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum.

-

The absence or significant reduction of proton signals at the positions corresponding to the methyl, methine, and methylene groups of 1,2-propanediol confirms a high degree of deuteration.

-

The isotopic purity can be quantified by comparing the integral of the residual proton signals of 1,2-Propanediol-d8 to the integral of the known internal standard.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H (deuterium) NMR spectrum.

-

This spectrum will directly show the signals of the deuterium atoms, confirming their presence at the expected positions.

-

Workflow for Purity Verification

Caption: A logical workflow for the verification of 1,2-Propanediol-d8 purity upon receipt.

Key Applications in Research and Development

The high purity and well-defined isotopic labeling of 1,2-Propanediol-d8 make it a valuable tool in a variety of scientific disciplines.

Internal Standard in Quantitative Mass Spectrometry

This is the most common application of 1,2-Propanediol-d8. It is used to quantify the non-deuterated 1,2-propanediol in various matrices.

-

Pharmaceutical and Clinical Analysis: 1,2-Propanediol is a common excipient in pharmaceutical formulations.[1] 1,2-Propanediol-d8 can be used as an internal standard to accurately quantify the concentration of 1,2-propanediol in drug products and biological samples for pharmacokinetic and toxicokinetic studies.[2]

-

Food and Beverage Analysis: 1,2-Propanediol is used as a solvent for flavorings and as a humectant in food products. 1,2-Propanediol-d8 can be used to monitor its levels to ensure compliance with food safety regulations.[3]

-

Environmental Monitoring: 1,2-Propanediol is used in de-icing fluids and antifreeze, and its presence in the environment is a concern. 1,2-Propanediol-d8 is an effective internal standard for the quantification of 1,2-propanediol in environmental samples such as water and soil.[4]

Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuterated compounds are crucial in studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. While 1,2-Propanediol-d8 itself is not typically a drug, its use as a stable-labeled tracer can help in understanding the metabolic fate of related compounds or as a vehicle in drug delivery systems.[5] The use of stable isotopes in drug metabolism studies is a well-established practice, offering a safer alternative to radioactive isotopes.[6]

Metabolomics Research

In metabolomics, which is the large-scale study of small molecules within cells, tissues, or organisms, deuterated standards are essential for accurate quantification of metabolites.[7] 1,2-Propanediol can be a metabolite in certain biological pathways, and 1,2-Propanediol-d8 can be used as an internal standard for its quantification in metabolomic profiling.[8][9]

Logical Relationship of Purity and Application

Caption: The relationship between high purity and reliable application outcomes.

Conclusion: A Foundation of Quality for Your Research

The selection and proper use of high-purity analytical standards are foundational to the generation of reliable and reproducible scientific data. 1,2-Propanediol-d8, with its well-defined chemical and isotopic purity, serves as an essential tool for researchers in diverse fields. By understanding the commercial sources, rigorously verifying its purity, and applying it correctly, scientists can ensure the accuracy and integrity of their analytical measurements. This guide provides the framework for making informed decisions regarding the acquisition and utilization of this critical deuterated standard.

References

-

International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). OIV-MA-AS315-28.[10][11][12]

-

MedChemExpress. (n.d.). Certificate of Analysis: (±)-1,2-Propanediol. Retrieved from a representative CoA for the non-deuterated compound.[13]

-

AbMole BioScience. (n.d.). COA of 1,2-Propanediol. Retrieved from a representative CoA for the non-deuterated compound.[14]

-

MedChemExpress. (n.d.). Certificate of Analysis: 1,3-Propanediol-d8. Retrieved from a representative CoA for a similar deuterated compound.[15]

-

S. Prieto, et al. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Journal of Dairy Science, 100(9), 7078-7085.[3]

-

Abramson, F. P. (2001). The use of stable isotopes in drug metabolism studies. Seminars in perinatology, 25(3), 133–138.[6]

-

Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link][16]

-

West, R. J., et al. (2014). The distribution, fate, and effects of propylene glycol substances in the environment. In The Handbook of Environmental Chemistry (Vol. 29, pp. 123-157). Springer, Berlin, Heidelberg.[4]

-

Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.[17]

- Sudhaker, S., & Jain, R. (2016). Effect of using Propanol as internal standard on quantitative determination of ethanol in different biological matrices by head space-Gas Chromatography-Flame Ionization Detector.

-

European Network of Forensic Science Institutes (ENFSI). (2019). GUIDELINE FOR qNMR ANALYSIS. DWG-NMR-001.[18]

-

Pérez, J. J., et al. (2021). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of Electronic Vaping Products. Frontiers in Chemistry, 9, 709495.[19]

-

Amaretti, A., et al. (2021). Insights into the utilisation of 1,2-propanediol and interactions with the cell envelope of Clostridium perfringens. BMC microbiology, 21(1), 1-14.[8]

-

Nitta, K., et al. (2017). Metabolomics-Driven Identification of the Rate-Limiting Steps in 1-Propanol Production. Metabolic engineering, 43, 105-113.[9]

-

Ghafourian, T., et al. (2013). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. The Journal of Physical Chemistry B, 117(16), 4479-4487.[20]

-

Desrochers, J. E., et al. (1995). Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry. Journal of chromatography. B, Biomedical applications, 673(1), 1-9.[2]

-

Notman, R., et al. (2013). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. The Journal of Physical Chemistry B, 117(16), 4479–4487.[21]

-

Al-Majdoub, Z. M., et al. (2019). Effect of propylene glycol on the skin penetration of drugs. Archives of dermatological research, 311(9), 735-743.[22]

-

ResearchGate. (n.d.). Drug Delivery Systems and Propylene Glycol. Retrieved from [Link][5]

-

Charles River. (n.d.). Environmental Fate Studies. Retrieved from [Link][23]

-

Albers, C. N., et al. (2008). Metabolic engineering of a 1, 2-propanediol pathway in Escherichia coli. Applied and environmental microbiology, 74(6), 1843-1847.[24]

-

Scheringer, M., et al. (2020). Environmental fate and exposure models: advances and challenges in 21st century chemical risk assessment. Environmental Science: Processes & Impacts, 22(3), 517-533.[25]

-

Phenomenex. (n.d.). APPLICATIONS. Retrieved from a technical note on GC analysis.[26]

-

ResearchGate. (n.d.). GC data monitoring the conversion of 1,2-propanediol to propionaldehyde.... Retrieved from [Link][27]

-

Le, A., & Patti, G. J. (2014). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites, 4(3), 646-666.[7]

Sources

- 1. isotope.com [isotope.com]

- 2. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The distribution, fate, and effects of propylene glycol substances in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The presence of 3-hydroxypropionate and 1,3-propanediol suggests an alternative path for conversion of glycerol to Acetyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselectivity Effects in Clinical Metabolomics and Lipidomics [mdpi.com]

- 8. Insights into the utilisation of 1,2-propanediol and interactions with the cell envelope of Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolomics-Driven Identification of the Rate-Limiting Steps in 1-Propanol Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]

- 11. oiv.int [oiv.int]

- 12. oiv.int [oiv.int]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. abmole.com [abmole.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. emerypharma.com [emerypharma.com]

- 17. utm.mx [utm.mx]

- 18. enfsi.eu [enfsi.eu]

- 19. frontiersin.org [frontiersin.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. criver.com [criver.com]

- 24. Metabolic Engineering of a 1,2-Propanediol Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Environmental fate and exposure models: advances and challenges in 21st century chemical risk assessment - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 26. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 27. researchgate.net [researchgate.net]

The Solubility of 1,2-Propanediol-d8: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Propanediol-d8 (Propylene glycol-d8), a deuterated analog of 1,2-Propanediol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a practical summary of its solubility in common laboratory solvents, and provides a detailed experimental protocol for precise solubility determination.

Introduction to 1,2-Propanediol-d8 and the Principles of Solubility

1,2-Propanediol-d8 (CD₃CD(OD)CD₂OD) is a stable isotope-labeled form of 1,2-Propanediol, a widely used solvent, humectant, and preservative.[1] The substitution of hydrogen atoms with deuterium atoms provides a valuable tool for various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry.

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This adage refers to the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the intermolecular interactions within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions. The primary intermolecular forces at play for 1,2-Propanediol-d8 are:

-

Hydrogen Bonding: The presence of two hydroxyl (-OD) groups allows 1,2-Propanediol-d8 to act as both a hydrogen bond donor and acceptor. This is the most significant factor influencing its solubility in protic solvents like water and alcohols.[2][3]

-

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the electronegative oxygen atoms, enabling interactions with other polar molecules.

-

London Dispersion Forces: These are weak, temporary forces present in all molecules and become more significant with increasing molecular size and surface area.

Due to the presence of both polar hydroxyl groups and a nonpolar hydrocarbon backbone, 1,2-Propanediol exhibits amphiphilic character, allowing for miscibility with a broad range of solvents.[4] The isotopic substitution with deuterium in 1,2-Propanediol-d8 does not significantly alter these fundamental intermolecular forces; therefore, its solubility profile is expected to be very similar to that of its non-deuterated counterpart.

Solubility Profile of 1,2-Propanediol-d8

Based on the known solubility of 1,2-Propanediol, the following table summarizes the expected solubility of 1,2-Propanediol-d8 in a variety of common laboratory solvents. It is important to note that while "miscible" indicates solubility in all proportions, "soluble" suggests a significant but finite solubility.

| Solvent | Solvent Type | Expected Solubility of 1,2-Propanediol-d8 |

| Water (H₂O) | Polar Protic | Miscible[4][5][6] |

| Ethanol (C₂H₅OH) | Polar Protic | Miscible[5] |

| Methanol (CH₃OH) | Polar Protic | Miscible |

| Acetone ((CH₃)₂CO) | Polar Aprotic | Miscible[1][5][6] |

| Chloroform (CHCl₃) | Polar Aprotic | Miscible[1][5] |

| Diethyl Ether ((C₂H₅)₂O) | Slightly Polar | Soluble[1] |

| Toluene (C₇H₈) | Nonpolar | Sparingly Soluble/Insoluble |

| Hexane (C₆H₁₄) | Nonpolar | Insoluble |

Experimental Determination of Solubility

For applications requiring precise solubility data, direct experimental determination is recommended. The following protocol outlines a reliable shake-flask method, a gold standard for solubility measurement.[7]

Materials and Equipment

-

1,2-Propanediol-d8

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy)

Step-by-Step Protocol

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 1,2-Propanediol-d8 to a vial containing a known volume of the solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution has reached saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated analytical method (e.g., GC-MS or NMR with an internal standard) to determine the concentration of 1,2-Propanediol-d8.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the determined concentration and the volume of the original filtered solution.

-

Self-Validating System and Causality